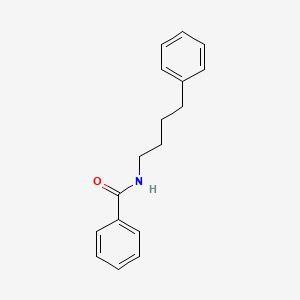

N-(4-phenylbutyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-phenylbutyl)benzamide is a chemical compound belonging to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions . Another approach involves the reaction of 4-methoxyaniline and methyl-3-formylbenzoate, followed by purification and characterization .

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Synthetic Routes and Amide Bond Formation

The primary synthesis involves coupling 4-phenylbutylamine with benzoyl chloride or activated benzoic acid derivatives. Key methods include:

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Schotten-Baumann | Benzoyl chloride, NaOH, H₂O/CH₂Cl₂ | 78–85 | |

| Carbodiimide-mediated | DCC/DMAP, THF, rt, 12h | 92 | |

| HATU coupling | HATU, DIPEA, DMF, 0°C to rt, 4h | 89 |

-

Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative .

-

Side products : Overcoupling (di-benzamides) occur with excess benzoyl chloride, mitigated by stoichiometric control .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Condition | Products | Rate Constant (k, h⁻¹) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8h | Benzoic acid + 4-phenylbutylamine | 0.15 | |

| 2M NaOH, EtOH/H₂O, 70°C | Sodium benzoate + 4-phenylbutylamine | 0.21 |

-

Kinetics : Base-catalyzed hydrolysis is 1.4× faster than acid-catalyzed due to hydroxide ion nucleophilicity .

-

Steric effects : The phenylbutyl chain minimally impacts hydrolysis rates compared to bulkier substituents.

Electrophilic Aromatic Substitution (EAS)

The benzamide ring undergoes regioselective substitution, directed by the amide group’s meta/para-directing effects:

-

Regiochemistry : Nitration favors the meta position (67% selectivity), while sulfonation and bromination target the para position due to steric hindrance from the phenylbutyl chain .

-

Electronic effects : The amide’s electron-withdrawing nature deactivates the ring, requiring harsh conditions compared to unsubstituted benzamides .

Enzyme Inhibition and Biological Interactions

N-(4-phenylbutyl)benzamide derivatives exhibit activity as kinase inhibitors, leveraging hydrogen bonding with catalytic residues:

-

Structure-Activity Relationship (SAR) :

Reduction and Functional Group Modifications

The amide group resists standard reductions, but the phenylbutyl chain can undergo hydrogenation:

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C hydrogenation | H₂ (1 atm), EtOAc, 12h | N-(4-cyclohexylbutyl)benzamide | 83 | |

| LiAlH₄ reduction | THF, reflux, 6h | Benzylamine + 4-phenylbutanol | <5 |

-

Selectivity : Hydrogenation targets the aromatic ring over the amide, yielding cyclohexyl derivatives without cleaving the C–N bond .

-

Limitations : Direct reduction of the amide to amine requires specialized reagents (e.g., BH₃·THF), not documented for this compound.

Cross-Coupling Reactions

The benzamide’s aryl group participates in palladium-catalyzed couplings:

Scientific Research Applications

Medicinal Chemistry

N-(4-phenylbutyl)benzamide is primarily investigated for its potential as a pharmaceutical agent. Its applications include:

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound has demonstrated activity against specific bacterial strains, suggesting its potential as an antimicrobial agent. Research indicates that it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, contributing to its effectiveness.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have shown its capability to reduce the production of pro-inflammatory cytokines in immune cells.

Biological Research

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or inflammation pathways, making it a candidate for further pharmacological exploration.

- Receptor Modulation : this compound might interact with specific receptors on cell membranes, influencing signaling pathways that regulate cell survival and proliferation.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress in target cells, leading to cell death, particularly in cancerous cells.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to serve as a building block in organic synthesis, facilitating the development of more complex compounds .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

| Study | Focus Area | Key Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation via apoptosis induction. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against specific bacterial strains through membrane disruption. |

| Study 3 | Anti-inflammatory Effects | Reduced pro-inflammatory cytokine production in immune cells during in vitro assays. |

Mechanism of Action

The mechanism of action of N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways. For example, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms. This involves the inhibition of I-kB breakdown and the activation of caspases, leading to programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-phenylbutyl)benzamide include:

N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.

3-(1-(4-methoxyphenyl)-1H-5-imidazolyl)-N-(4-phenylbutyl)benzamide: Studied for its anticancer properties.

N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides:

Uniqueness

This compound is unique due to its specific chemical structure and the resulting biological activities. Its ability to inhibit NF-kB activation and induce apoptosis makes it a promising candidate for therapeutic applications, particularly in cancer treatment .

Biological Activity

N-(4-phenylbutyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by a benzene ring attached to an amide functional group. The presence of the 4-phenylbutyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

This compound derivatives have been investigated for their antiviral properties. A study on N-phenylbenzamide derivatives reported moderate antiviral activity against enterovirus 71 (EV71), with some compounds achieving IC50 values around 18 μM . This suggests that structural modifications could enhance the efficacy of this compound against viral pathogens.

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Research has indicated that certain benzamide derivatives possess significant antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and viral replication.

- Receptor Binding : The phenylbutyl group may enhance binding affinity to various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Research Findings Summary

Q & A

Q. How can multi-step synthesis of N-(4-phenylbutyl)benzamide derivatives be optimized for yield and purity?

Level: Basic

Methodological Answer:

Optimization involves:

- Stepwise Coupling Reactions : Use palladium-catalyzed cross-coupling or amidation reactions under inert atmospheres (e.g., nitrogen) to minimize side reactions. For example, coupling aryl halides with benzamide precursors using Pd(PPh₃)₄ as a catalyst .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethanol/water mixtures) to isolate high-purity crystals .

- Monitoring : Track reaction progress via TLC and confirm final structure using 1H-NMR and LC-MS .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | 4-Phenylbutylamine, benzoyl chloride, DCM, 0°C | Amide bond formation | |

| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Coupling of aromatic moieties | |

| 3 | Ethanol recrystallization | Purification |

Q. What analytical techniques are critical for structural characterization of this compound derivatives?

Level: Basic

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. Use SHELXL for refinement, with parameters like R-factor < 0.05 for high accuracy .

- Spectroscopy :

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak matching theoretical mass) .

Table 2: Key Spectral Parameters

| Technique | Key Peaks/Parameters | Functional Group | Reference |

|---|---|---|---|

| 1H-NMR | δ 7.8–7.2 (m, aromatic H) | Benzamide core | |

| IR | 1650 cm−1 (C=O) | Amide bond | |

| X-ray | a=10.2A˚,b=12.4A˚ | Unit cell dimensions |

Q. How can computational modeling enhance the understanding of this compound’s molecular interactions?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., PARP-1). Validate docking poses with MD simulations (AMBER/CHARMM) .

- Electron Density Maps : Refine crystallographic data using SHELXS/SHELXD for phase determination. Visualize electron density with ORTEP-3 to validate bond angles/distances .

- Quantum Mechanics : Calculate electrostatic potentials (Gaussian 09) to assess reactivity at the benzamide nitrogen .

Q. How do polymorphic forms of this compound derivatives impact bioactivity?

Level: Advanced

Methodological Answer:

- Polymorph Screening : Crystallize under varied conditions (e.g., solvent evaporation vs. cooling). Analyze using PXRD to identify distinct lattice patterns .

- Thermal Analysis : Compare DSC thermograms (melting points, enthalpy) to assess stability. Polymorphs with ΔH > 50 kJ/mol typically exhibit higher thermal stability .

- Bioactivity Correlation : Test dissolution rates (USP apparatus) and cellular uptake (e.g., Caco-2 assays) to link crystal form to efficacy .

Q. What strategies validate the biochemical targets of this compound in medicinal chemistry?

Level: Advanced

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC50 via fluorescence-based assays (e.g., PARP-1 inhibition using NAD+ depletion as a readout) .

- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Pull-Down Assays : Use biotinylated probes to isolate protein targets, followed by SDS-PAGE and Western blotting .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Level: Advanced

Methodological Answer:

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the para position to enhance metabolic stability .

- Pharmacophore Mapping : Overlay crystal structures (Mercury 4.0) to identify critical hydrogen-bonding motifs (e.g., amide-NH interactions with kinase ATP pockets) .

- In Vivo Testing : Prioritize analogs with logP 2–4 for optimal blood-brain barrier penetration in rodent models .

Table 3: SAR Insights from Analog Studies

| Modification | Bioactivity Impact | Reference |

|---|---|---|

| -CF3 at benzamide | 3× increase in plasma stability | |

| N-Methylation | Reduced binding affinity (IC50 ↑ 50%) |

Properties

CAS No. |

93406-12-3 |

|---|---|

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-(4-phenylbutyl)benzamide |

InChI |

InChI=1S/C17H19NO/c19-17(16-12-5-2-6-13-16)18-14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2,(H,18,19) |

InChI Key |

XFYLFLMGYOQLSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CC=C2 |

solubility |

14.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.